S-4-Methoxyltrityl-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

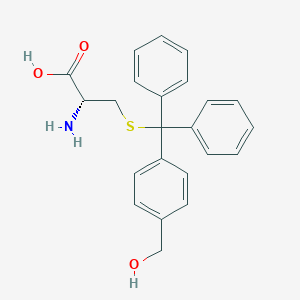

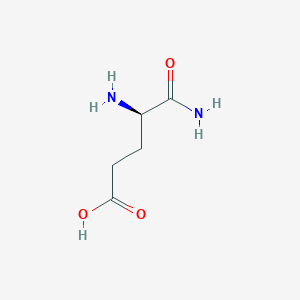

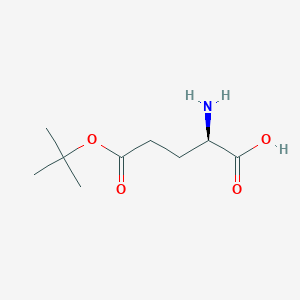

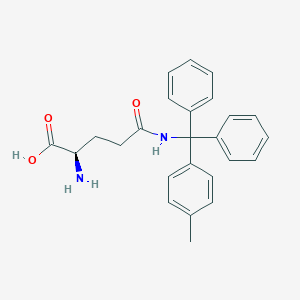

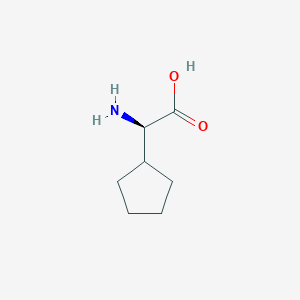

“S-4-Methoxyltrityl-L-cysteine” is a biochemical compound with the CAS Number 177582-20-6 . It has a molecular weight of 393.51 . The IUPAC name for this compound is ®-2-amino-3-(((4-(hydroxymethyl)phenyl)diphenylmethyl)thio)propanoic acid .

Molecular Structure Analysis

The InChI code for “S-4-Methoxyltrityl-L-cysteine” is 1S/C23H23NO3S/c24-21(22(26)27)16-28-23(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(15-25)12-14-20/h1-14,21,25H,15-16,24H2,(H,26,27)/t21-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“S-4-Methoxyltrityl-L-cysteine” is an off-white powder . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications

“S-4-Methoxyltrityl-L-cysteine” has been used in the development of inhibitors for Kinesin Spindle Protein (KSP), also known as Eg5 .

Application Summary

The inhibitors based on “S-4-Methoxyltrityl-L-cysteine” have shown potent in vivo antitumor activity in lung cancer xenograft models . These inhibitors are extremely potent, with broad-spectrum activity against cancer cell lines .

Methods of Application

The inhibitors were developed through optimization of S-trityl-L-cysteine, a selective inhibitor of Eg5 . The optimized inhibitors have good oral bioavailability and pharmacokinetics .

Results or Outcomes

The inhibitors induced complete tumor regression in nude mice explanted with lung cancer patient xenografts . They also display fewer liabilities with CYP-metabolizing enzymes and hERG compared with other Eg5 inhibitors, which is important given the likely application of Eg5 inhibitors in combination therapies .

Safety And Hazards

properties

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINHNNAIDVCEZ-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-4-Methoxyltrityl-L-cysteine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)